molecular formula C17H15ClN4O2 B11284152 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11284152
M. Wt: 342.8 g/mol
InChI Key: REOZNDPRDJWEKM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is known for its unique chemical structure, which includes a triazole ring substituted with chlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This reaction is usually carried out using an amine and a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like potassium carbonate (K2CO3) and sodium hydride (NaH) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.

    Pathways Involved: By inhibiting these molecular targets, the compound can modulate various biological pathways, such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide and 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate share structural similarities.

    Uniqueness: The presence of the carboxamide group in this compound distinguishes it from other similar compounds

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-5-9-15(24-2)10-6-13)20-21-22(11)14-7-3-12(18)4-8-14/h3-10H,1-2H3,(H,19,23)

InChI Key

REOZNDPRDJWEKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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